Product packaging for 2-Sulfanylbutanedioate(Cat. No.:)

2-Sulfanylbutanedioate

Cat. No.: B1235799
M. Wt: 148.14 g/mol
InChI Key: NJRXVEJTAYWCQJ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 2-sulfanylbutanedioate, also known as diethyl 2-mercaptosuccinate, is an organosulfur compound valued in research and industrial synthesis primarily as a critical precursor to Malathion . Malathion is a widely deployed organophosphate insecticide used in agricultural, public health, and residential settings for mosquito and pest eradication programs . The compound serves as the mercaptosuccinate ester foundation in the synthesis of Malathion, which is produced via the addition of dimethyl dithiophosphoric acid . Researchers study this compound and its derivatives for their activity as acetylcholinesterase inhibitors . This mechanism is fundamental to organophosphate insecticides, which act by irreversibly binding to the serine residue in the active site of the acetylcholinesterase enzyme in target pests. This binding event leads to the accumulation of acetylcholine at nerve synapses, resulting in uncontrolled neuronal activity and proving lethal to the organism . Beyond its principal role in pesticide synthesis, this chemical scaffold is also investigated for the development of pharmaceutical treatments, evidenced by its use in low-dose formulations of Malathion approved for combating head lice and scabies infestations . Please Note: This product is intended for research purposes only and is strictly not approved for human consumption, diagnostic, or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4O4S-2 B1235799 2-Sulfanylbutanedioate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H4O4S-2

Molecular Weight

148.14 g/mol

IUPAC Name

2-sulfanylbutanedioate

InChI

InChI=1S/C4H6O4S/c5-3(6)1-2(9)4(7)8/h2,9H,1H2,(H,5,6)(H,7,8)/p-2

InChI Key

NJRXVEJTAYWCQJ-UHFFFAOYSA-L

SMILES

C(C(C(=O)[O-])S)C(=O)[O-]

Canonical SMILES

C(C(C(=O)[O-])S)C(=O)[O-]

Synonyms

2-mercaptosuccinate
2-thiomalic acid
mercaptosuccinic acid

Origin of Product

United States

Historical Context and Initial Academic Investigations of 2 Sulfanylbutanedioate and Its Analogues

The study of 2-Sulfanylbutanedioate, or thiomalic acid, is rooted in the broader exploration of dicarboxylic acids and their derivatives. Its structure is analogous to malic acid, with a thiol group (-SH) replacing a hydroxyl group (-OH), a substitution that imparts distinct chemical reactivity. wikipedia.org Early academic interest in the compound and its analogues was diverse.

Initial investigations led to the development of important synthetic applications. For instance, this compound serves as a key intermediate in the synthesis of various commercially significant chemicals. wikipedia.org It forms the structural backbone of the widely used organophosphate insecticide malathion (B1675926). wikipedia.orgmdpi.com Furthermore, its ability to chelate metals was harnessed in the pharmaceutical field; the gold salt of thiomalic acid, sodium aurothiomalate (B1210753), was developed as a disease-modifying antirheumatic drug (DMARD) for treating rheumatoid arthritis. wikipedia.orgpharmaffiliates.com These early applications demonstrated the compound's utility and paved the way for more extensive research into its properties and potential uses. A notable synthesis method involves the reaction of maleic anhydride (B1165640) with thiourea (B124793) to produce an intermediate, which is then hydrolyzed under alkaline conditions to yield 2-mercaptosuccinic acid. google.com

Structural Classification and Nomenclature Within Butanedioate and Organosulfur Chemistry

From a nomenclature standpoint, the compound is systematically named 2-Sulfanylbutanedioic acid according to IUPAC rules, a name that clearly defines its structure as a four-carbon dioic acid (butanedioic acid) with a sulfanyl (B85325) (thiol) group at the second carbon position. wikipedia.org However, it is more frequently referred to by its common names, thiomalic acid or 2-mercaptosuccinic acid . wikipedia.orgnih.gov

In the realm of structural classification, 2-Sulfanylbutanedioate holds a place in two major categories of organic chemistry:

Butanedioate Chemistry : It is a derivative of butanedioic acid (commonly known as succinic acid). Its structure consists of a succinic acid backbone where one hydrogen atom on a methylene (B1212753) carbon has been replaced by a thiol group. Its esters, such as diethyl this compound, are also important members of this class. vulcanchem.comnih.gov

Organosulfur Chemistry : The presence of the thiol (-SH) functional group places it squarely within the domain of organosulfur chemistry. wikipedia.org This group is the source of much of the compound's characteristic reactivity, including its ability to form complexes with metal ions and participate in redox reactions. Organosulfur compounds are vital in biochemistry, with the amino acids cysteine and methionine being prominent examples. wikipedia.org

The key chemical and physical properties of this compound are summarized in the interactive table below.

PropertyValue
IUPAC Name 2-Sulfanylbutanedioic acid
Common Names Thiomalic acid, 2-Mercaptosuccinic acid
CAS Number 70-49-5
Molecular Formula C4H6O4S
Molar Mass 150.15 g·mol−1
Melting Point 151 to 154 °C (304 to 309 °F)

Data sourced from multiple references. wikipedia.org

Coordination Chemistry of 2 Sulfanylbutanedioate As a Ligand

Ligand Design Principles and Chelation Potential of 2-Sulfanylbutanedioate

The chelation potential of this compound is rooted in the presence of multiple donor atoms and its structural flexibility, which allows it to form stable ring structures with a central metal ion.

This compound possesses three potential donor sites: the sulfur atom of the thiol group and two oxygen atoms from each of the two carboxylate groups. rsc.org The coordination behavior of these donor atoms is largely governed by the Hard and Soft Acids and Bases (HSAB) principle.

Sulfur Donor: The thiol's sulfur atom is a soft donor base. wikipedia.orgalfa-chemistry.com It has a higher affinity for soft Lewis acids, which are typically large, polarizable metal ions with low positive charge, such as Au(I), Ag(I), and Hg(II). wikipedia.org The sulfur atom can act as a σ-donor, and depending on the metal's electronic state, it can also participate in π-bonding. alfa-chemistry.com

Oxygen Donors: The oxygen atoms of the carboxylate groups are hard donor bases. They preferentially coordinate with hard Lewis acids, which include smaller, less polarizable metal ions with higher positive charges, such as Fe(III), Cr(III), and Ca(II).

This dual-donor nature allows this compound to coordinate with a wide spectrum of metal ions, with the specific binding preference depending on the metal's properties and the reaction conditions, such as pH.

The presence of three donor sites enables this compound to exhibit various binding modes, making it a versatile chelating agent. rsc.org A ligand that binds to a metal ion through more than one donor atom is known as a polydentate ligand or a chelate. pressbooks.pub

Bidentate and Tridentate Chelation: It can act as a bidentate ligand, coordinating through the sulfur and one oxygen atom to form a stable five-membered chelate ring. rsc.orgwikipedia.org It can also behave as a tridentate ligand, utilizing all three donor atoms to bind to a single metal center, particularly with larger metal ions that can accommodate higher coordination numbers.

Bridging Ligand: this compound is also capable of acting as a bridging ligand, connecting two or more metal centers. This can lead to the formation of polynuclear complexes and coordination polymers. For instance, in certain gold-nickel complexes, the fully deprotonated thiomalate (msa³⁻) ligand has been observed to bridge three or even four metal centers simultaneously. rsc.org

While this compound itself is an open-chain molecule, its functional groups have the potential to be incorporated into larger macrocyclic structures. Macrocyclic ligands are large, cyclic molecules containing multiple donor atoms that can encapsulate a metal ion. bhu.ac.in The synthesis of such macrocycles often employs a metal ion as a template to direct the cyclization reaction of smaller precursor molecules, a process known as the coordination template effect. bhu.ac.incore.ac.uk

Table 1: Binding Modes of this compound

Binding ModeDescriptionDonor Atoms InvolvedExample Type
Monodentate Binds through a single donor atom.S or OTransient intermediate
Bidentate (Chelating) Binds through two donor atoms to the same metal.S, O[Fe(Hmsa)]⁺ rsc.org
Tridentate (Chelating) Binds through all three donor atoms to the same metal.S, O, OPossible with large metal ions
Bridging Connects two or more metal centers.S and/or O[Ni{Au₂(dppe)(msa)₂}]²⁻ rsc.org

Sulfur and Oxygen Donor Atom Capabilities

Synthesis and Structural Analysis of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a soluble metal salt with the ligand in an appropriate solvent. The resulting complex's structure is determined through techniques like single-crystal X-ray diffraction.

A variety of transition metal complexes with this compound have been synthesized and characterized. The methods often involve straightforward salt metathesis or redox reactions. wikipedia.org

Iron(III) Complex: A transient blue intermediate complex is formed during the oxidation of thiomalic acid by iron(III) ions. This complex, believed to be [Fe(Hmsa)]⁺, exhibits an absorption maximum at 610-620 nm and involves bidentate chelation through the thiol and an adjacent carboxyl group. rsc.org

Gold(I) Complexes: Gold(I) thiomalate, known pharmaceutically as Myochrysine, forms polymeric chains in the solid state. X-ray crystallography has revealed a unique double-helical structure where gold atoms are linearly coordinated by two sulfur atoms from different thiomalate ligands. acs.org

Gold(I)-Nickel(II) Heterometallic Complexes: Sophisticated multinuclear complexes have been created using this compound in conjunction with other ligands. For example, reacting a digold(I) precursor with Ni²⁺ can yield interconvertible trinuclear ([Ni{Au₂(dppe)(msa)₂}]²⁻) and heptanuclear complexes, with the final product being dependent on the solution's acidity. rsc.org

Stereoisomers are compounds with the same chemical formula and connectivity but different spatial arrangements of atoms. slideshare.netlibretexts.org Coordination complexes of this compound can exhibit both geometrical and optical isomerism, particularly in octahedral and square planar geometries. chemguide.co.uk

Geometrical Isomerism (cis-trans): This type of isomerism arises when ligands can occupy different positions around the central metal ion. slideshare.net For an octahedral complex of the type [M(tma)₂(L)₂] (where tma is a bidentate thiomalate and L is a monodentate ligand), the two L ligands can be arranged adjacent to each other (cis isomer) or on opposite sides of the metal ion (trans isomer). libretexts.org Square planar complexes like Pt(NH₃)₂Cl₂ also famously exhibit cis-trans isomerism. chemguide.co.ukcognitoedu.org

Optical Isomerism (Enantiomers): Optical isomers are non-superimposable mirror images of each other, referred to as enantiomers. cognitoedu.orglibretexts.org This form of isomerism occurs in chiral complexes, which lack a plane of symmetry. libretexts.org An octahedral complex containing three bidentate this compound ligands, [M(tma)₃], would be chiral and thus exist as a pair of enantiomers. Similarly, the cis isomer of an [M(tma)₂(L)₂] complex is chiral and would have an enantiomer, whereas the trans isomer typically has a plane of symmetry and is achiral. libretexts.org

Formation of Transition Metal Complexes with this compound

Electronic Structure and Bonding Theories Applied to this compound Complexes

The electronic properties, colors, and magnetic behavior of transition metal complexes are explained by bonding theories such as Ligand Field Theory (LFT) and Molecular Orbital (MO) Theory. purdue.eduwikipedia.org

Ligand Field Theory, an extension of Crystal Field Theory, provides a model for the interaction between the metal ion's d-orbitals and the orbitals of the surrounding ligands. numberanalytics.comlibretexts.org In an octahedral complex, the five degenerate d-orbitals of the metal ion are split into two energy levels: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dz², dx²-y²). The energy difference between these sets is denoted as Δo (the ligand field splitting parameter).

The nature of the donor atoms in this compound influences this splitting:

Oxygen donors are typically stronger-field ligands, causing a larger Δo.

Sulfur donors are generally weaker-field ligands, resulting in a smaller Δo.

The magnitude of Δo determines the electronic configuration of the complex. For metal ions with d⁴ to d⁷ configurations, a small Δo (from weak-field ligands) favors a high-spin state, where electrons occupy the eg orbitals before the t₂g orbitals are completely filled to maximize unpaired electrons. A large Δo (from strong-field ligands) favors a low-spin state, where electrons fill the t₂g orbitals completely before occupying the higher-energy eg orbitals.

Modern computational methods, particularly Density Functional Theory (DFT), are used to provide deeper insights into the electronic structure and bonding of these complexes. nih.govrsc.org DFT calculations can elucidate the nature of the metal-ligand bond, predict reaction rates, and explain the nucleophilicity of metal-thiolate complexes by analyzing the interactions between metal d-orbitals and the frontier orbitals of the thiolate ligand. nih.gov

Table 2: Properties of an Exemplary this compound Complex

ComplexMetal IonCoordinationPropertyValue/Description
[Fe(Hmsa)]⁺ Fe(III)Bidentate (S, O)Absorption Maximum (λmax)610-620 nm rsc.org
Molar Absorption Coefficient (ε)~350 L mol⁻¹ cm⁻¹ rsc.org
Formation Constant (K)~2.3 L mol⁻¹ rsc.org
[Au(tma)]n Au(I)Linear (S, S bridging)StructurePolymeric double helix acs.org

Reactivity and Stability of this compound Coordination Entities

The reactivity and stability of coordination entities involving this compound, commonly known as thiomalate, are governed by the nature of the metal ion, the coordination environment, and external factors such as pH, temperature, and the presence of competing ligands or redox agents. The interplay of the thiol and carboxylate functional groups allows for a rich and varied reactivity profile.

Ligand Exchange Reactions

Ligand exchange, or substitution, is a fundamental reaction in coordination chemistry where one ligand in a complex is replaced by another. chemguide.co.ukscience-revision.co.uk These reactions are crucial in the synthesis of new complexes and in understanding the behavior of these compounds in biological systems. libretexts.org The mechanism of substitution can be dissociative (where a ligand leaves first, forming an intermediate with a lower coordination number), associative (where the incoming ligand attacks first, forming an intermediate with a higher coordination number), or an interchange mechanism, which is a concerted process. libretexts.orgscribd.com

For this compound complexes, ligand exchange reactions are particularly significant. Thiolate exchange reactions involving gold(I) aurothiomalate (B1210753) complexes are known to be facile, proceeding through associative mechanisms that involve three-coordinate intermediates. semanticscholar.org The stability of the resulting complexes depends on the pKa of the incoming thiol, with thiols having lower pKa values generally forming more stable complexes. semanticscholar.org An approximate order of stability for gold(I) complexes with biologically relevant thiol ligands is: D-penicillamine > β-D-thioglucose > N-acetylcysteine > glutathione (B108866), thiomalate. semanticscholar.org This hierarchy indicates that thiomalate can be displaced by other thiols like D-penicillamine, a reaction that is relevant in contexts of metal ion detoxification. semanticscholar.org

The lability of a complex, which refers to the rate at which it exchanges ligands, is a kinetic property, distinct from its thermodynamic stability. libretexts.orgcbpbu.ac.in For instance, the tetracyanonickelate(II) ion is thermodynamically very stable yet kinetically labile, exchanging ligands rapidly. libretexts.org Conversely, the hexaamminecobalt(III) ion is thermodynamically unstable in acidic solution but is kinetically inert, reacting very slowly. libretexts.orgcbpbu.ac.in In vivo, the formation of metal-thiomalate complexes is influenced not just by stability constants but also by reaction rates and ligand exchange processes. nih.gov

Redox Reactions

Oxidation-reduction (redox) reactions involve the transfer of electrons between chemical species, resulting in a change in their oxidation states. libretexts.orgbyjus.com In coordination chemistry, redox reactions can involve the central metal ion, the ligand, or both. libretexts.org These reactions can proceed through two primary mechanisms: the outer-sphere mechanism, where an electron "hops" between two separate coordination spheres, and the inner-sphere mechanism, where a bridging ligand connects the two metal centers, facilitating electron transfer. libretexts.orglscollege.ac.in

In complexes of this compound, the sulfur atom is susceptible to oxidation. For example, aqueous solutions of the gold(I) thiomalate complex, used as the antiarthritic drug Myochrysine, are known to slowly turn yellow, a change that is accelerated by heat. semanticscholar.org This color change indicates that the thiomalate ligand is oxidized, which can lead to the formation of disulfides and the conversion of monomeric species into polymers. semanticscholar.org This oxidation suggests that the stability of the complex is compromised under certain conditions, and the oxidized ligand species may be responsible for some adverse biological effects. semanticscholar.org

Photochemical Reactivity

The photochemical reactivity of metal complexes involves chemical transformations induced by the absorption of light. nih.gov Light irradiation can provide precise spatial and temporal control over drug activation, potentially increasing selectivity and minimizing side effects. researchgate.net The photophysical and photochemical properties of a complex are determined by the choice of metal, its oxidation state, the nature of the ligands, and the coordination geometry. researchgate.net

While specific photochemical studies on this compound complexes are not extensively detailed in the provided literature, the reactivity of structurally related gold-thiolate complexes offers significant insights. For instance, certain cyclometalated gold(III)-hydride complexes have been designed as photoactivatable anticancer agents. researchgate.net These complexes are stable in the dark but exhibit potent thiol reactivity upon irradiation with light, leading to the formation of gold(III)-thiolate species. researchgate.net This photo-activated reactivity highlights a potential pathway for controlling the interaction of thiomalate complexes with biological targets.

Photochemical reactions in metal complexes can lead to various transformations, including changes in metal-metal bond distances, linkage isomerization of ligands, and cycloaddition reactions. nih.gov The development of photo-activatable transition metal complexes is an emerging strategy in chemotherapy, where light is used to trigger the generation of cytotoxic species. researchgate.net

Thermal and Chemical Stability

The stability of a coordination complex is a measure of its resistance to decomposition or transformation. Chemical stability is often quantified by stability constants (or formation constants), while thermal stability refers to its ability to withstand heat before decomposing. acs.orgrsc.org

Potentiometric studies have been used to determine the stability constants of various metal-thiomalate complexes. For instance, nickel(II) forms two complexes with thiomalic acid: a 1:1 complex that dominates at pH 6.5-7.5 and a 1:2 complex in the pH range of 8.5-10.0. researchgate.netpublish.csiro.au The stability constants and thermodynamic parameters for these complexes have been determined at different temperatures, indicating that the complexation is an endothermic and entropy-driven process. researchgate.netpublish.csiro.au Similarly, stability constants have been measured for thiomalate complexes with iron(III) and gold(I) under simulated biological conditions. nih.gov Iron(III) forms both 1:1 and 1:2 chelates, while gold(I) forms a strong 1:1 complex. nih.gov The stability of rare earth chelates with thiomalic acid has also been investigated, showing it to be a weaker chelating agent for these ions compared to ligands like malic or aspartic acid. acs.org

Table 1: Stability Constants of Metal-2-Sulfanylbutanedioate Complexes

Metal IonComplex Stoichiometry (Metal:Ligand)log KTemperature (°C)Ionic Strength (M)Reference
Nickel(II)1:17.86200.1 researchgate.netpublish.csiro.au
Nickel(II)1:17.87250.1 researchgate.netpublish.csiro.au
Nickel(II)1:17.96300.1 researchgate.netpublish.csiro.au
Nickel(II)1:26.24200.1 researchgate.netpublish.csiro.au
Nickel(II)1:26.31250.1 researchgate.netpublish.csiro.au
Nickel(II)1:26.39300.1 researchgate.netpublish.csiro.au
Iron(III)1:114.47370.15 nih.gov
Iron(III)1:211.43370.15 nih.gov
Gold(I)1:121.05370.15 nih.gov

Table 2: Thermodynamic Parameters for Nickel(II)-2-Sulfanylbutanedioate Complexation at 25°C

ParameterValueReference
ΔG (Overall Change)-19.31 kcal/mol publish.csiro.au
ΔH (Overall Change)-8.77 kcal/mol publish.csiro.au
ΔS (Overall Change)+35.36 cal/deg/mol publish.csiro.au

Biochemical Interactions and Enzymatic Transformations of 2 Sulfanylbutanedioate

Mechanisms of Enzyme Inhibition by 2-Sulfanylbutanedioate and Analogues

This compound and its chemical relatives are recognized for their ability to interact with and inhibit the activity of specific enzymes. The thiol group is often crucial for this inhibitory action, particularly against metalloenzymes where it can coordinate with the metal ion in the active site.

Metallocarboxypeptidase D (CPD) is a zinc-dependent enzyme involved in the processing of proteins and peptides by removing C-terminal Arginine or Lysine residues. wikipedia.orgnih.gov It is a unique member of its family, possessing three carboxypeptidase-like domains, with the first two being enzymatically active. nih.govnih.gov CPD is typically found in the trans-Golgi network and cycles to the cell surface. nih.govnih.gov

While direct inhibition studies on this compound are not extensively detailed, research on its analogues provides significant insight. A key analogue, guanidinoethylmercaptosuccinic acid (GEMSA), a peptidomimetic inhibitor, demonstrates potent, reversible inhibition of CPD. ebi.ac.uknih.gov The mechanism relies on the interaction between the inhibitor's thiol group and the zinc ion within the enzyme's active site, a characteristic feature of thiol-containing metallopeptidase inhibitors. ebi.ac.uk

The inhibitory potency of compounds like GEMSA varies across different carboxypeptidases, highlighting selectivity. For instance, Metallocarboxypeptidase D is much more strongly inhibited by GEMSA than Carboxypeptidase E. ebi.ac.uk This selective inhibition underscores the specific structural and chemical features of the enzyme's active site that govern inhibitor binding.

EnzymeInhibitorInhibition ConstantReference
Metallocarboxypeptidase DGEMSAStrongly Inhibited (Specific Ki not stated) ebi.ac.uk
Carboxypeptidase MGEMSAIC50 = 60 nM ebi.ac.uk
Carboxypeptidase NGEMSAKi = 1.5 µM ebi.ac.uk
Carboxypeptidase BGEMSAKi = 4 µM ebi.ac.uk
Carboxypeptidase EGEMSAKi = 9 nM ebi.ac.uk
Carboxypeptidase UGEMSAKi = 18 µM ebi.ac.uk
Carboxypeptidase ZGEMSAIC50 = 10 µM ebi.ac.uk

Table 1: Inhibition constants of various metallocarboxypeptidases by the this compound analogue, GEMSA.

This compound and its derivatives also interact with esterases and other hydrolases. Esterases are a broad class of hydrolase enzymes that split esters into an acid and an alcohol in a chemical reaction with water. nih.gov

A prominent example involves the insecticide malathion (B1675926), a diethyl ester of a dithiophosphate (B1263838) derivative of butanedioate. nih.govredalyc.org In biological systems, malathion is detoxified through hydrolysis by carboxylesterases. These enzymes cleave one or both of the carboxyl ester linkages, a process that is significantly faster in mammals than in insects, contributing to its selective toxicity. researchgate.net This interaction demonstrates that the butanedioate backbone is recognized by esterases, which act upon the ester groups.

Furthermore, gold sodium thiomalate, a gold-complexed form of this compound, has been shown to be a potent inhibitor of hydrolases from human blood leukocytes. huji.ac.ilhuji.ac.il These acid hydrolases are capable of lysing bacteria like Staphylococcus aureus. The inhibition of this bacteriolytic process by gold thiomalate suggests a direct interaction with these enzymes, modifying their catalytic function. huji.ac.ilhuji.ac.il

Studies on Metallocarboxypeptidase D Inhibition

Role of this compound as an Enzyme Substrate or Substrate Mimic

Beyond inhibition, this compound and its derivatives can serve as substrates for enzymatic reactions, undergoing transformation into various products. This is particularly evident in hydrolysis and biocatalytic resolution processes.

Enzymatic hydrolysis is a fundamental biochemical process where enzymes cleave molecular bonds through the addition of water. wikipedia.org Derivatives of this compound, especially its esters, are susceptible to this type of reaction.

The metabolism of malathion provides a clear pathway. Carboxylesterases hydrolyze the diethyl ester bonds of malathion. This process can occur sequentially, first producing malathion monocarboxylate and then malathion dicarboxylate (which is this compound with a dithiophosphate group attached). redalyc.org This hydrolysis is a key detoxification route in many organisms. researchgate.net

Similarly, an esterase from the bacterium Pseudomonas putida has been shown to hydrolyze methyl dl-β-acetylthioisobutyrate, a compound structurally related to thiomalate esters. nih.gov The enzyme specifically cleaves the methyl ester group without affecting the acetylthiol ester moiety, producing d-β-acetylthioisobutyric acid. nih.gov This demonstrates the ability of hydrolases to act selectively on different ester linkages within the same molecule. The general principle of enzymatic hydrolysis involves the breakdown of larger molecules into smaller peptides and amino acids or, in this case, dicarboxylic acids and alcohols. nih.gov

Biocatalysis leverages the high stereoselectivity of enzymes to produce chiral compounds, which is of great importance in the pharmaceutical industry. nih.govrsc.org Lipases and esterases are frequently used for the kinetic resolution of racemic mixtures, where one enantiomer is preferentially transformed, allowing for the separation of the two. mdpi.com

A notable example involving a this compound derivative is the kinetic resolution of racemic malathion. The lipase (B570770) from Candida rugosa can be used to selectively hydrolyze one enantiomer. researchgate.net Specifically, the (S)-enantiomer is hydrolyzed, allowing for the recovery of enantioenriched (R)-malathion, which is the more biologically active form. researchgate.net

In a similar vein, the esterase from Pseudomonas putida IFO12996 catalyzes the stereoselective hydrolysis of methyl dl-β-acetylthioisobutyrate. nih.gov This reaction yields d-β-acetylthioisobutyric acid with a high enantiomeric excess. This product is a crucial intermediate for synthesizing angiotensin-converting enzyme (ACE) inhibitors like captopril. nih.gov The enzyme functions as a homotrimer and belongs to the α/β hydrolase fold superfamily, containing a classic Ser-Asp-His catalytic triad. nih.gov

EnzymeSubstrateProductSelectivityReference
Candida rugosa LipaseRacemic Malathion(R)-MalathionEnantioenriched mixture (65.8% conversion) researchgate.net
Pseudomonas putida EsteraseMethyl dl-β-acetylthioisobutyrated-β-acetylthioisobutyric acidHigh enantiomeric excess (97.2% ee) nih.gov

Table 2: Examples of stereoselective enzymatic resolutions involving this compound analogues.

Enzymatic Hydrolysis Pathways and Products

Participation in Broader Metabolic Pathways (e.g., related to dicarboxylate metabolism)

Metabolic pathways are series of linked chemical reactions that modify a starting molecule to yield a final product, essential for maintaining cellular homeostasis. lumenlearning.comwikipedia.org this compound, as a dicarboxylate, can participate in pathways related to the transport and metabolism of these molecules.

Studies on isolated pea chloroplasts have shown that thiomalate, along with other dicarboxylates like succinate (B1194679) and fumarate (B1241708), stimulates oxygen evolution in the presence of ammonia, glutamine, and 2-oxoglutarate. scispace.com This suggests that thiomalate can be transported across the chloroplast membrane by a dicarboxylate carrier, thereby influencing intrachloroplastidial metabolic processes like amino acid synthesis. scispace.com

Further evidence for its role in transport comes from studies on the malate (B86768) efflux pathway in wheat and the MAE1 malate permease in Schizosaccharomyces pombe. tcdb.org Both of these transport systems, which are part of the broader dicarboxylate transporter family, have been shown to transport thio-malate. tcdb.org The transport of dicarboxylates across cellular membranes is critical for connecting various metabolic pathways, such as the citric acid cycle and glycolysis. libretexts.orguomustansiriyah.edu.iq For instance, intermediates from the breakdown of proteins and lipids can enter the central carbohydrate metabolism at the level of pyruvate (B1213749) or acetyl-CoA. libretexts.org The ability of this compound to be transported by these systems indicates its potential to influence the flux of metabolites and the energy balance within the cell.

Computational and Structural Biology Approaches to Enzyme-Ligand Dynamics

The elucidation of the interactions between this compound and its derivatives with various enzymes is greatly enhanced by the application of computational and structural biology methods. These approaches provide atomic-level insights into the dynamic processes of ligand binding, conformational changes, and the chemical mechanisms of inhibition or transformation.

Computational Approaches

Computational enzymology utilizes a range of methods to model the behavior of enzymes and their ligands. These techniques are essential for understanding reaction mechanisms, binding affinities, and the structural basis of enzyme specificity and inhibition, which are often difficult to capture through experimental means alone. frontiersin.orgpreprints.org

Molecular Docking and Dynamics: Molecular docking simulations can predict the preferred binding orientation of this compound within an enzyme's active site. Following docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the enzyme-ligand complex over time. preprints.org These simulations can reveal crucial information about the stability of the binding pose, conformational changes in the enzyme induced by the ligand, and the role of water molecules in mediating interactions. For instance, MD simulations could be used to model the binding of mercaptosuccinic acid to glutathione (B108866) peroxidase, illustrating how the ligand's thiol and carboxyl groups interact with active site residues to cause inhibition. nih.govscbt.com

Quantum Mechanics/Molecular Mechanics (QM/MM): For a more detailed understanding of enzymatic reactions, such as the covalent modification of an active site, hybrid QM/MM methods are employed. nih.gov In this approach, the reactive core of the system (e.g., this compound and the immediate active site residues) is treated with high-accuracy quantum mechanics, while the rest of the protein and solvent are modeled using classical molecular mechanics. preprints.org This methodology would be ideal for investigating the precise mechanism of catalase inhibition, where mercaptosuccinic acid forms a complex with the enzyme, disrupting its active site. scbt.com QM/MM calculations can elucidate the electronic rearrangements that occur during bond formation between the inhibitor and the enzyme.

Free Energy Calculations: Methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can be used to calculate the binding free energy between a ligand and an enzyme. nih.gov These calculations help to quantify the strength of the interaction and can be used to compare the binding affinities of different inhibitors or substrates. Such calculations could be applied to understand the potent inhibition of enkephalin convertase by its derivative, 2-guanidinoethylmercaptosuccinic acid (GEMSA).

Structural Biology Approaches

Structural biology provides the empirical foundation for computational studies by determining the three-dimensional structures of macromolecules at or near atomic resolution. instruct-eric.org

X-ray Crystallography: This technique is a cornerstone for determining the high-resolution structure of enzyme-ligand complexes. instruct-eric.orgepfl.ch By crystallizing an enzyme in the presence of this compound, it is possible to visualize the exact binding mode, identify the specific amino acid residues involved in the interaction, and observe any resulting conformational changes. instruct-eric.org A crystal structure of glutathione peroxidase co-crystallized with mercaptosuccinic acid, for example, would provide definitive evidence of the interactions leading to its inhibitory activity, validating and refining models derived from computational docking.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is particularly powerful for studying the dynamics of enzyme-ligand interactions in solution. instruct-eric.org It can identify which parts of the enzyme are affected by ligand binding and can characterize the dynamics of the complex over a wide range of timescales. This would be valuable for studying the interaction of this compound with enzymes where significant conformational flexibility is expected upon binding.

Cryo-Electron Microscopy (Cryo-EM): For large and complex enzyme systems that are difficult to crystallize, cryo-EM has become a revolutionary tool. instruct-eric.org It allows for the determination of near-atomic resolution structures of macromolecular complexes. This method could be applied to study the interaction of this compound derivatives with large, multi-domain enzymes.

Together, these computational and structural methods provide a synergistic approach to understanding enzyme-ligand dynamics. Structural methods provide static snapshots of interaction geometries, which serve as the starting point for computational simulations that explore the dynamic behavior and energetics of the system. cebem-lat.org This integrated approach is crucial for a complete understanding of how this compound and its analogs interact with and modulate the function of their target enzymes.

Biochemical Interactions and Enzymatic Transformations

This compound, also known as mercaptosuccinic acid (MSA), and its derivatives are known to participate in various biochemical interactions, primarily acting as inhibitors of several key enzymes. The presence of both a thiol (-SH) group and carboxylic acid moieties allows these molecules to interact specifically with enzyme active sites.

Enzyme Inhibition

Mercaptosuccinic acid has been identified as an inhibitor of several antioxidant enzymes. Its mechanism often involves direct interaction with the enzyme's active site. scbt.com

Glutathione Peroxidase (GPx): MSA is an inhibitor of glutathione peroxidase, a crucial antioxidant enzyme. nih.govscbt.com Studies on the bovine erythrocyte enzyme revealed an IC50 value of 24.7 µM and a Ki value of 14.6 µM. nih.gov The inhibition of human GPx in cancer cell lysates by MSA has also been demonstrated. nih.gov

Catalase: This compound inhibits catalase by forming a complex with the enzyme, which impairs its ability to detoxify hydrogen peroxide by disrupting the active site. scbt.com

Other Enzymes: Derivatives of this compound also show potent inhibitory activity. For example, 2-Guanidinoethylmercaptosuccinic acid (GEMSA) is a competitive inhibitor of carboxypeptidase B2 (TAFIa) and a potent inhibitor of the carboxypeptidase B-like processing enzyme known as enkephalin convertase, with a reported Ki of 8.8 nM.

Inhibition of Enzymes by this compound and Derivatives
CompoundTarget EnzymeInhibition DataReference
Mercaptosuccinic acid (MSA)Bovine Glutathione PeroxidaseIC50: 24.7 µM; Ki: 14.6 µM nih.gov
Mercaptosuccinic acid (MSA)CatalaseInhibits by forming a complex with the enzyme scbt.com
2-Guanidinoethylmercaptosuccinic acid (GEMSA)Carboxypeptidase B2 (TAFIa)Competitive inhibitor
2-Guanidinoethylmercaptosuccinic acid (GEMSA)Enkephalin ConvertaseKi: 8.8 nM

Enzymatic Transformations

The butanedioate structure within this compound derivatives makes them substrates for certain enzymatic transformations, particularly hydrolysis by esterases.

Environmental Fate and Degradation Pathways of 2 Sulfanylbutanedioate

Hydrolytic Stability and Transformation in Aquatic Systems

Hydrolysis is a primary mechanism for the transformation of chemical substances in aquatic environments, involving the cleavage of chemical bonds by reaction with water. nih.gov The stability of 2-Sulfanylbutanedioate and its derivatives to hydrolysis is significantly influenced by environmental factors, particularly pH and temperature.

The hydrolytic degradation of this compound and its esterified forms, such as the pesticide malathion (B1675926), is highly dependent on the pH of the surrounding water. internationalscholarsjournals.org The compound is relatively stable under neutral to acidic conditions but undergoes rapid hydrolysis as the pH becomes more alkaline. nih.gov For instance, the half-life of malathion is reported to be 107 days at a pH of 5, but this decreases dramatically to 6.21 days at a pH of 7 and to just 0.5 days at a pH of 9. This indicates that hydroxide-catalyzed hydrolysis is a major degradation pathway in alkaline aquatic environments. nih.gov

Temperature also plays a crucial role in the kinetics of hydrolysis. redalyc.org An increase in temperature generally accelerates the rate of hydrolytic degradation. internationalscholarsjournals.org Studies on malathion have shown that its hydrolysis half-life in water at a pH of 7.4 decreases from 11 days at 20°C to 1.3 days at 37.5°C. nih.gov This relationship is a key factor in predicting the persistence of the compound in different climatic conditions.

Table 1: pH-Dependent Hydrolytic Half-Life of Malathion at 25°C

pHHalf-Life (days)Reference
5.0107
7.06.21
9.00.5

The hydrolysis of compounds containing the this compound moiety, such as malathion, results in the formation of several degradation products. The specific byproducts formed can depend on the pH of the water. nih.gov Under alkaline conditions, hydrolysis can yield products like O,O-dimethyl phosphorodithioic acid, diethyl fumarate (B1241708), and the alpha and beta monoacid derivatives of malathion. rsc.org In acidic solutions, the primary hydrolytic byproducts include diethyl thiomalate and O,O-dimethylphosphorothionic acid. nih.gov

A comprehensive list of identified hydrolytic degradates from malathion includes:

Malaoxon (B1675925)

Malathion alpha-monoacid

Malathion beta-monoacid

Diethyl fumarate

Diethyl thiomalate internationalscholarsjournals.org

O,O-dimethylphosphorodithioic acid rsc.org

O,O-dimethylphosphorothionic acid internationalscholarsjournals.org

Influence of Environmental Parameters on Hydrolysis Kinetics

Microbial Biodegradation in Soil and Water Environments

Biodegradation, the breakdown of organic substances by microorganisms, is a crucial process in the environmental attenuation of chemical compounds. nih.gov For this compound, microbial activity is a more significant degradation pathway than chemical hydrolysis in many natural settings. internationalscholarsjournals.orgorst.edu

Aerobic Degradation: Under aerobic conditions (in the presence of oxygen), microorganisms can effectively degrade this compound. epa.gov Several bacterial strains have been isolated that can utilize 2-mercaptosuccinic acid as their sole source of carbon and energy. nih.govasm.org For example, the gram-negative bacterium Variovorax paradoxus has been shown to aerobically degrade the compound. asm.org Microbial degradation in soil is generally rapid, and it is considered the primary dissipation route for related compounds like malathion, especially when compared to abiotic hydrolysis in neutral or acidic soils. orst.edu

Anaerobic Degradation: In the absence of oxygen, anaerobic microorganisms employ different metabolic strategies. clu-in.org While less studied for this compound specifically, related compounds are known to be non-persistent under anaerobic conditions. internationalscholarsjournals.org The anaerobic degradation of other organosulfur compounds, such as sulfonated polysaccharides, has been demonstrated and involves specialized enzymes like sulfatases. nih.gov For instance, certain bacteria can ferment organosulfonates, producing hydrogen sulfide (B99878) (H₂S) as a final product. researchgate.net It is plausible that similar anaerobic pathways, involving desulfurization and fermentation, contribute to the degradation of this compound in anoxic environments like deep sediments or waterlogged soils.

The microbial breakdown of this compound and its derivatives proceeds through specific enzymatic pathways, leading to various intermediate metabolites and eventual mineralization to simpler inorganic compounds.

Enzymes such as carboxylesterases play a vital role in the initial degradation steps of esterified forms like malathion. orst.edu This enzymatic hydrolysis leads to the formation of malathion monocarboxylic and dicarboxylic acids. internationalscholarsjournals.org Fungal degradation, for example by Trametes versicolor, has been proposed to proceed via cleavage of the carbon-sulfur bond, yielding metabolites such as diethyl maleate (B1232345) and diethyl succinate (B1194679), which are subsequently hydrolyzed to succinic acid. csic.es

For 2-mercaptosuccinic acid itself, bacteria grown on the compound have been shown to possess an inducible oxidase system, indicating a specific metabolic pathway for its degradation. cdnsciencepub.com The complete mineralization of these compounds involves multiple enzymatic activities, including esterases and oxidoreductases, which break the molecule down into carbon dioxide, water, and inorganic sulfur. researchgate.net

Table 2: Identified Microbial Metabolites of Compounds Containing this compound

MetabolitePrecursor CompoundMicroorganism/ProcessReference
Malathion monocarboxylic acidMalathionSalt-marsh bacteria (Carboxylesterase cleavage) internationalscholarsjournals.org
Malathion dicarboxylic acidMalathionSalt-marsh bacteria (Carboxylesterase cleavage) internationalscholarsjournals.org
Diethyl maleateMalathionFungus (T. versicolor) csic.es
Diethyl succinateMalathionFungus (T. versicolor) csic.es
Succinic acidMalathionFungus (T. versicolor) csic.es

Aerobic and Anaerobic Degradation Processes

Photolytic Degradation Mechanisms under Environmental Illumination

Photolytic degradation, or photolysis, is a process where light energy drives chemical transformations. pharmaguideline.com The susceptibility of a compound to photolysis depends on its ability to absorb light and the efficiency of the subsequent chemical reactions. researchgate.net

Direct information on the photolysis of this compound is limited. However, studies on related compounds provide insights into its potential photochemical behavior. The pesticide malathion can be converted to its more toxic oxon metabolite, malaoxon, through environmental degradation processes that can be influenced by UV exposure. This transformation represents a significant photolytic pathway for derivatives of this compound. Furthermore, research has shown that thiomalic acid can act as a scavenger of hydroxyl radicals (HO•) that are generated during the photolysis of other substances, such as zinc oxide. nih.gov This reactivity suggests that this compound can interact with highly reactive species produced photochemically in the environment.

The general mechanism of photolytic degradation involves the absorption of photons by chromophores within the molecule, leading to an excited state. This excited molecule can then undergo various reactions, including bond cleavage to form free radicals. pharmaguideline.com These radicals can then react with oxygen and other molecules, leading to a cascade of oxidative reactions and the breakdown of the parent compound. researchgate.net For complex molecules in the environment, both direct photolysis (light absorption by the pollutant itself) and indirect photolysis (reaction with photochemically generated species like hydroxyl radicals or singlet oxygen) can contribute to their degradation. mdpi.com

Direct Photoreactions and Quantum Yield Assessments

Direct photolysis is a degradation pathway for some chemical compounds in the environment, initiated by the absorption of solar radiation. For this compound, its potential for direct photoreaction is linked to its ability to absorb light in the environmentally relevant ultraviolet spectrum. While specific quantum yield data for this compound are not extensively documented in readily available literature, the principles of photochemistry suggest that its thiol and carboxylic acid functional groups could be susceptible to photochemical transformations. The quantum yield, a measure of the efficiency of a photochemical process, would be a critical parameter in quantifying the rate of direct photodegradation. Studies on similar compounds, like thioglycolic acid, indicate that thiol-containing molecules can undergo photochemical transformations. ichem.md The synthesis of high-quality quantum dots using mercaptosuccinic acid (an alternative name for this compound) as a capping agent suggests that the molecule interacts with light and is involved in energy transfer processes, which are fundamental to photodegradation. figshare.comnih.govplos.orgrsc.org

Table 1: Factors Influencing Direct Photoreactions of this compound

FactorDescription of Influence
Wavelength of Light The energy of incident light must be sufficient to be absorbed by the molecule and initiate a photochemical reaction.
Water Chemistry pH can affect the speciation of this compound, influencing its light absorption and reactivity.
Presence of Oxygen Dissolved oxygen can participate in photooxidation reactions, potentially leading to different degradation products.

Indirect Photodegradation via Sensitized Processes

Indirect photodegradation involves the transformation of a chemical by reactive species generated by other light-absorbing substances in the environment, known as sensitizers. nih.gov In natural waters, chromophoric dissolved organic matter (CDOM), nitrates, and other compounds act as sensitizers. nih.govfrontiersin.org When these sensitizers absorb sunlight, they can produce reactive oxygen species (ROS) such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and triplet excited states of DOM (³DOM*). nih.govnih.gov These reactive species can then react with and degrade this compound.

Table 2: Key Reactive Species in Indirect Photodegradation

Reactive SpeciesRole in Degradation
Hydroxyl Radical (•OH) A highly reactive and non-selective oxidant that can rapidly degrade a wide range of organic compounds. nih.gov
Singlet Oxygen (¹O₂) A less reactive but more selective oxidant that can react with electron-rich moieties, such as the thiol group in this compound. nih.gov
Triplet Dissolved Organic Matter (³DOM)*Can directly transfer energy to this compound or react with it through electron transfer, leading to its degradation. nih.gov

Sorption and Desorption Dynamics in Environmental Matrices

Adsorption to Soil and Sediment Components

Adsorption is the accumulation of a substance at the interface between a solid and a liquid phase. usda.gov The extent to which this compound adsorbs to soil and sediment depends on the properties of both the compound and the environmental matrix. nih.gov Key soil and sediment components that influence adsorption include organic matter, clay minerals, and metal oxides. nih.govfrontiersin.org

Given its chemical structure, which includes two carboxylic acid groups and a thiol group, this compound is an organic anion at typical environmental pH values. wikipedia.org This anionic nature suggests that its adsorption will be influenced by the surface charge of soil and sediment particles. In general, anionic compounds are more mobile in soils because most soil surfaces are negatively charged. However, specific interactions can lead to significant adsorption. unl.edu

Possible adsorption mechanisms for this compound include:

Ligand exchange: The carboxylate and thiol groups can displace hydroxyl groups from the surfaces of iron and aluminum oxides, forming strong surface complexes. nih.gov

Cation bridging: Divalent cations (e.g., Ca²⁺, Mg²⁺) can form a bridge between the negatively charged this compound and negatively charged soil surfaces. nih.gov

Interaction with organic matter: Humic substances in soil can interact with this compound through various mechanisms, including hydrogen bonding. researchgate.net

The Freundlich and Langmuir isotherm models are often used to describe the adsorption of organic compounds in soils and sediments. usda.gov

Table 3: Adsorption Characteristics of this compound on Environmental Components

Soil/Sediment ComponentExpected Adsorption BehaviorPredominant Mechanism(s)
Clay Minerals Variable, dependent on clay type and pH.Ion exchange, surface complexation. frontiersin.org
Metal Oxides (Fe, Al) Strong adsorption, particularly at lower pH.Ligand exchange. nih.gov
Organic Matter Can either enhance or decrease adsorption depending on its nature and the solution chemistry.Complexation, hydrogen bonding, competitive sorption. researchgate.net

Influence on Mobility and Bioavailability

The sorption and desorption behavior of this compound directly impacts its mobility and bioavailability in the environment. researchgate.netmdpi.com Strong adsorption to soil and sediment particles will decrease its concentration in the aqueous phase, thereby reducing its mobility and the potential for it to leach into groundwater or be transported in surface runoff. unl.edumdpi.com

Conversely, weakly adsorbed this compound will remain predominantly in the soil solution or water column, making it more mobile and potentially more bioavailable to organisms. researchgate.netresearchgate.net Bioavailability refers to the fraction of a chemical that is available for uptake by living organisms. researchgate.netmdpi.com The processes of desorption, the release of an adsorbed substance from a surface, can act as a long-term source of this compound to the aqueous phase. nih.gov Hysteresis, where the desorption process is not the simple reverse of adsorption, is a common phenomenon for organic compounds in soil and can lead to a fraction of the compound being irreversibly bound. unl.edunih.gov

The mobility of this compound is also influenced by environmental factors such as pH and the presence of competing ions. mdpi.com For instance, an increase in pH can increase the negative charge on both the molecule and soil surfaces, leading to greater electrostatic repulsion and increased mobility. The presence of other anions, such as phosphate (B84403), can compete for the same adsorption sites, potentially leading to increased mobility of this compound. researchgate.net

Theoretical and Computational Studies on 2 Sulfanylbutanedioate

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the molecular structure and electronic properties of 2-sulfanylbutanedioate. aps.org These calculations can predict various parameters such as bond lengths, bond angles, and the distribution of electron density within the molecule. rsc.org

Methods like Density Functional Theory (DFT) are utilized for these calculations. nih.govplos.org For instance, DFT with the B3LYP functional and a 6-311G+(d,p) basis set can be used to optimize the molecular structure of this compound. nih.gov Such calculations provide a detailed picture of the three-dimensional arrangement of atoms and the electronic environment of the molecule.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For this compound, which has several rotatable bonds, numerous conformations are possible. The potential energy of the molecule varies with these rotations, creating a complex energy landscape. ustc.edu.cn

The study of this landscape helps identify the most stable conformations, which are the ones with the lowest energy. libretexts.org The energy landscape can be visualized as a surface with valleys corresponding to stable conformers and mountains representing the energy barriers between them. ustc.edu.cn Understanding the conformational preferences of this compound is essential as the molecule's shape can significantly influence its reactivity and biological activity.

Reaction Pathway Elucidation and Transition State Modeling

Quantum chemical calculations are instrumental in mapping out the pathways of chemical reactions involving this compound. This involves identifying the transition state, which is the highest energy point along the reaction coordinate. mit.edu The structure and energy of the transition state determine the activation energy and, consequently, the rate of the reaction. mit.edu

For example, in the oxidation of this compound to form dithiodimalic acid, computational methods can model the breaking and forming of bonds, providing a step-by-step microscopic view of the reaction mechanism. By calculating the energies of reactants, products, and transition states, chemists can gain a deeper understanding of the reaction kinetics and thermodynamics. mit.edu

Molecular Dynamics Simulations for Solution-Phase Behavior and Interactions

While quantum chemical calculations are often performed on isolated molecules in the gas phase, molecular dynamics (MD) simulations are used to study the behavior of this compound in a solution. chemrxiv.org MD simulations model the movement of every atom in the system, including the solvent molecules, over time. mdpi.com

These simulations provide insights into how this compound interacts with its environment, including solvent molecules and other solutes. chemrxiv.orgmdpi.com For instance, MD simulations can reveal the structure of the hydration shell around this compound in an aqueous solution and how it influences the molecule's conformation and reactivity. researchgate.net This is particularly important for understanding its behavior in biological systems, which are predominantly aqueous. The simulations can track the trajectories of molecules, allowing for the calculation of various properties such as diffusion coefficients and radial distribution functions, which describe the local structure of the solution. researchgate.net

Development of Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Models

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. conicet.gov.ar For this compound and its derivatives, QSAR/QSPR models can be developed to predict their properties without the need for experimental measurements. nih.govmdpi.com

The first step in developing a QSAR/QSPR model is to calculate a set of molecular descriptors for each compound. nih.gov These descriptors are numerical values that represent different aspects of the molecule's structure, such as its size, shape, and electronic properties. These can include steric, electrostatic, and physicochemical parameters. nih.govnih.gov Statistical methods like Multiple Linear Regression (MLR) or more advanced techniques like Partial Least Squares (PLS) and Artificial Neural Networks (ANN) are then used to build a mathematical equation that links these descriptors to the observed activity or property. mdpi.comnih.gov

Table 1: Common Descriptors in QSAR/QSPR Studies

Descriptor Type Examples
Electronic Dipole moment, HOMO/LUMO energies, Partial charges
Steric Molecular volume, Surface area, Molar refractivity
Topological Connectivity indices, Wiener index

| Hydrophobic | LogP |

These models can then be used to predict the properties of new, unsynthesized derivatives of this compound, guiding the design of new molecules with desired characteristics. conicet.gov.ar

Computational Docking and Molecular Modeling of Ligand-Target Interactions (focus on methodologies)

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand), such as this compound, when it binds to a larger molecule, typically a protein (receptor). jddtonline.infoderpharmachemica.com The primary goal of docking is to find the binding mode that has the lowest free energy of binding. jddtonline.info

The process involves two main components: a search algorithm and a scoring function. nih.gov The search algorithm generates a large number of possible binding poses of the ligand in the receptor's binding site. nih.gov These poses are then evaluated by a scoring function, which estimates the binding affinity for each pose. derpharmachemica.com

There are different types of docking methodologies:

Rigid docking: Both the ligand and the receptor are treated as rigid bodies. nih.gov

Flexible docking: The ligand is allowed to be flexible, while the receptor remains rigid. nih.gov

Semi-flexible docking: Both the ligand and parts of the receptor (e.g., side chains in the binding site) are treated as flexible. nih.gov

Software like AutoDock and DOCK are commonly used for these simulations. jddtonline.inforesearchgate.net The results of docking studies can provide valuable information about the key interactions between this compound and its target, which can be used to understand its mechanism of action and to design more potent inhibitors or chelating agents. jddtonline.info Molecular modeling, a broader field that encompasses docking, uses computational methods to mimic the behavior of molecules and is a cornerstone of computer-aided drug design. derpharmachemica.comupc.edu

Q & A

Basic: What experimental methodologies are recommended for synthesizing 2-Sulfanylbutanedioate with high purity?

Methodological Answer:

  • Synthetic Routes : Use controlled thiolation of maleic or fumaric acid derivatives under inert atmospheres (e.g., nitrogen) to minimize oxidation of the sulfhydryl group.
  • Purification : Employ recrystallization in polar aprotic solvents (e.g., dimethylformamide) coupled with HPLC to verify purity (>98%) .
  • Characterization : Confirm structure via 1H^1H-NMR (thiol proton resonance at δ 1.2–1.5 ppm) and FT-IR (S-H stretch at ~2550 cm1^{-1}) .

Basic: How can researchers assess the stability of this compound under varying pH conditions?

Methodological Answer:

  • Experimental Design : Prepare buffer solutions (pH 2–12) and incubate this compound at 25°C and 37°C.
  • Kinetic Analysis : Monitor degradation via UV-Vis spectroscopy (λ = 260 nm for thiolate ion formation) and calculate half-life using first-order kinetics models .
  • Data Interpretation : Compare stability profiles to identify optimal storage conditions (e.g., acidic buffers for prolonged shelf life) .

Advanced: How should contradictory data on the reactivity of this compound with electrophiles be resolved?

Methodological Answer:

  • Root-Cause Analysis :
    • Replicate Experiments : Ensure consistency in solvent polarity (e.g., DMSO vs. water) and temperature control .
    • Cross-Validation : Use LC-MS to detect side products (e.g., disulfide formation) that may skew reactivity interpretations .
  • Statistical Frameworks : Apply ANOVA to compare datasets and identify outliers arising from instrumental variability .

Advanced: What computational models are suitable for predicting the tautomeric equilibrium of this compound in aqueous solutions?

Methodological Answer:

  • Model Selection : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to compare thiol vs. thione tautomer stability .
  • Solvent Effects : Incorporate implicit solvent models (e.g., COSMO-RS) to simulate dielectric interactions influencing equilibrium constants .
  • Validation : Cross-reference computational results with experimental 13C^{13}C-NMR data (carbonyl vs. thiocarbonyl shifts) .

Basic: What spectroscopic techniques are essential for characterizing this compound in complex matrices?

Methodological Answer:

  • Multi-Technique Approach :
    • Raman Spectroscopy : Identify S-S vibrational modes (450–550 cm1^{-1}) to detect dimerization .
    • X-ray Crystallography : Resolve crystal packing effects on thiol group orientation .
  • Limitations : Note that UV-Vis may fail in opaque or highly scattering samples; use fluorescence quenching assays as an alternative .

Advanced: How can researchers design a systematic review to evaluate the biological activity of this compound derivatives?

Methodological Answer:

  • Protocol Development :
    • Search Strategy : Use SciFinder and Web of Science with keywords: "this compound," "thiolated dicarboxylates," "enzyme inhibition" .
    • Inclusion Criteria : Prioritize peer-reviewed studies with IC50_{50} values and clear mechanistic data .
  • Data Synthesis : Perform meta-analysis using random-effects models to account for heterogeneity in assay conditions (e.g., pH, enzyme sources) .

Advanced: What strategies mitigate sampling bias in studies measuring this compound concentrations in biological fluids?

Methodological Answer:

  • Sampling Plans : Use stratified random sampling to account for inter-individual variability (e.g., age, diet) .
  • Quality Control : Spike samples with isotopically labeled analogs (e.g., 34S^{34}S-2-Sulfanylbutanedioate) to correct for recovery losses during extraction .
  • Error Propagation : Apply Monte Carlo simulations to estimate uncertainty in concentration measurements .

Basic: How should researchers document analytical procedures for this compound to ensure reproducibility?

Methodological Answer:

  • Reporting Standards :
    • Apparatus Specifications : Detail column type (e.g., C18 for HPLC), detector settings, and calibration curves .
    • Precision Metrics : Report %RSD for triplicate measurements and LOD/LOQ values .
  • Data Archiving : Share raw spectra and chromatograms in supplementary materials using FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Advanced: What ethical considerations apply to in vivo studies of this compound’s neuroprotective effects?

Methodological Answer:

  • Animal Models : Justify species selection (e.g., murine vs. primate) based on translational relevance to human physiology .
  • Dose Optimization : Conduct pilot studies to minimize sample size while maintaining statistical power (e.g., G*Power analysis) .
  • Regulatory Compliance : Adhere to ARRIVE guidelines for reporting experimental endpoints and humane endpoints .

Advanced: How can contradictions between in silico predictions and experimental results for this compound’s solubility be addressed?

Methodological Answer:

  • Model Refinement : Incorporate explicit solvent molecules in molecular dynamics simulations to account for hydrogen bonding .
  • Experimental Reassessment : Use nephelometry to detect colloidal aggregates that may falsely reduce measured solubility .
  • Collaborative Workflows : Establish interdisciplinary teams to iteratively refine computational and experimental protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.